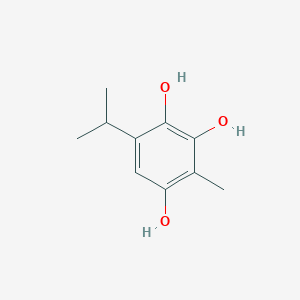

6-Isopropyl-3-methylbenzene-1,2,4-triol

Description

Properties

CAS No. |

4427-54-7 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-methyl-6-propan-2-ylbenzene-1,2,4-triol |

InChI |

InChI=1S/C10H14O3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,11-13H,1-3H3 |

InChI Key |

APPAVPSXDLRIOC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1O)O)C(C)C)O |

Canonical SMILES |

CC1=C(C=C(C(=C1O)O)C(C)C)O |

Synonyms |

multiflotriol |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table 1: Comparative Analysis of Key Properties

Key Observations:

- Binding Energy: In molecular docking studies, this compound exhibited a binding energy of -77.6 kcal/mol for the Bcl2/1G5M protein, surpassing Thymoquinone (-68.86 kcal/mol) and Carvacrol (-61.47 kcal/mol) . This suggests superior efficacy in protein-ligand interactions.

Research Findings and Implications

Its enhanced binding energy and structural stability position it as a superior candidate compared to Thymoquinone and Carvacrol . However, further in vivo studies are required to validate its pharmacokinetic profile and toxicity.

Preparation Methods

Reaction Mechanism and Conditions

Isoespintanol (1 ), a methylated precursor, undergoes demethylation under acidic conditions to yield the target triol. The process leverages in situ generation of hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO), which facilitates selective cleavage of methyl ether bonds (Figure 1).

Procedure :

-

Reagent Setup : 500 mg (2.38 mmol) of isoespintanol is dissolved in 15 mL of DMSO.

-

Acid Addition : HBr (48%, 5 mL) is added dropwise over 10 minutes.

-

Reaction : The mixture is stirred at 25°C for 48 hours.

-

Workup : The crude product is partitioned between dichloromethane (30 mL) and water (30 mL). The organic layer is concentrated and purified via silica gel column chromatography (n-hexane:ethyl acetate, 95:5).

Optimization of Reaction Parameters

Key factors influencing yield and selectivity include:

-

Acid Strength : HBr concentration ≥48% ensures complete demethylation.

-

Solvent : DMSO acts as both solvent and mild oxidant, suppressing side reactions.

-

Temperature : Room temperature (25°C) minimizes over-oxidation.

Under optimized conditions, the reaction achieves a 65% isolated yield of 3 , with 30% yield of a brominated byproduct (2 ).

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HBr Concentration | 48% | Maximizes demethylation |

| Reaction Time | 48 hours | Completes conversion |

| Solvent | DMSO | Prevents decomposition |

Workup and Purification

Silica gel chromatography effectively separates 3 from byproducts. The triol elutes as a red solid, with characteristic NMR signals (see Section 4).

Alternative Synthetic Routes

No alternative synthetic methods for this compound are explicitly reported in the literature. However, analogous triols are often synthesized via:

-

Electrophilic Aromatic Substitution : Introducing hydroxyl groups to pre-functionalized benzene rings.

-

Biocatalytic Hydroxylation : Enzymatic oxidation of alkylphenols.

These approaches remain speculative for 3 and require validation.

Analytical Characterization

The structural identity of 3 is confirmed through spectroscopic analysis:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 1.34 (d, J = 7.2 Hz, 3H), 1.37 (d, J = 7.2 Hz, 3H), 2.33 (s, 3H), 3.44 (m, 1H), 3.75 (s, 3H), 3.78 (s, 3H), 5.80 (s, 1H).

-

Discrepancy Note : The presence of methoxy signals (δ 3.75, 3.78) suggests potential incomplete demethylation or spectral misassignment. Further studies are needed to resolve this inconsistency.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% for 3 .

Comparative Analysis of Preparation Methods

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Natural Extraction | Unknown | Low | High |

| Hemisynthesis | 65% | High | Moderate |

The hemisynthesis route is superior for laboratory-scale production due to its reproducibility and moderate cost. Natural extraction remains impractical without optimized protocols.

Industrial Applications and Scalability

The synthetic method’s compatibility with standard laboratory equipment suggests scalability for industrial applications. Key considerations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.